An In-depth Technical Guide to 6-Fluoro-2,3-dihydro-1H-inden-1-amine: A Key Intermediate in Neurological Drug Discovery
An In-depth Technical Guide to 6-Fluoro-2,3-dihydro-1H-inden-1-amine: A Key Intermediate in Neurological Drug Discovery
Abstract
This technical guide provides a comprehensive overview of the basic properties, synthesis, and potential applications of 6-Fluoro-2,3-dihydro-1H-inden-1-amine. As a fluorinated derivative of the indanamine scaffold, this compound holds significant interest for researchers and drug development professionals, particularly in the field of neurology. The strategic incorporation of a fluorine atom can modulate the physicochemical and pharmacokinetic properties of parent molecules, making this compound a valuable building block in the design of novel therapeutics targeting the central nervous system (CNS). This document will delve into the synthetic pathways, spectroscopic characteristics, and safety considerations for this important pharmaceutical intermediate.
Introduction: The Significance of Fluorinated Indanamines in Medicinal Chemistry
The 2,3-dihydro-1H-inden-1-amine (1-aminoindan) framework is a privileged scaffold in medicinal chemistry, most notably as the core of the anti-Parkinson's agent rasagiline. The rigid, bicyclic structure of indanamine allows for precise spatial orientation of substituents, which is critical for selective binding to biological targets.
The introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry.[1] The unique properties of the fluorine atom—small size, high electronegativity, and the ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins. In the context of CNS drug development, enhanced lipophilicity can improve blood-brain barrier penetration, a critical hurdle for many neurological therapies. Therefore, 6-Fluoro-2,3-dihydro-1H-inden-1-amine represents a strategically important intermediate for the synthesis of next-generation neurological drugs with potentially improved efficacy and pharmacokinetic profiles. This guide will explore the fundamental properties and synthetic routes to this valuable compound.
Physicochemical Properties
| Property | Value | Source |
| Chemical Name | 6-Fluoro-2,3-dihydro-1H-inden-1-amine | - |
| Synonyms | 6-Fluoro-1-aminoindan | - |
| CAS Number | 1191908-44-7 (for hydrochloride salt) | [2][3][4] |
| Molecular Formula | C₉H₁₀FN | - |
| Molecular Weight | 151.18 g/mol | - |
| Appearance | Expected to be a solid or oil at room temperature. The hydrochloride salt is typically a solid. | [5] |
| Molecular Formula (HCl salt) | C₉H₁₁ClFN | [3][4] |
| Molecular Weight (HCl salt) | 187.64 g/mol | [3][4] |
| Purity (commercially available) | ≥96-98% | [5] |
| Storage Conditions | Store at room temperature in a dry, inert atmosphere. | [3] |
Synthesis of 6-Fluoro-2,3-dihydro-1H-inden-1-amine
The synthesis of 6-Fluoro-2,3-dihydro-1H-inden-1-amine is logically approached through a two-step process: the formation of the key intermediate, 6-fluoro-1-indanone, followed by its conversion to the target amine via reductive amination. This strategy is well-established for the synthesis of related indanamine derivatives.
Synthesis of the Precursor: 6-Fluoro-1-indanone
The most direct route to 6-fluoro-1-indanone is through an intramolecular Friedel-Crafts acylation of a suitable precursor, such as 3-(4-fluorophenyl)propanoic acid.[6] This reaction is typically mediated by a strong acid.
Experimental Protocol: Synthesis of 6-Fluoro-1-indanone
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Preparation of 3-(4-fluorophenyl)propanoic acid: p-Fluorocinnamic acid is hydrogenated in the presence of a platinum oxide (PtO₂) catalyst in ethanol under a hydrogen atmosphere. Following the reaction, the crude product, a mixture of the propionic acid and its ethyl ester, is saponified with aqueous sodium hydroxide to yield 3-(4-fluorophenyl)propanoic acid after acidification.[6]
-
Intramolecular Friedel-Crafts Acylation: The 3-(4-fluorophenyl)propanoic acid is first converted to its acid chloride, typically using thionyl chloride.
-
The crude acid chloride is then dissolved in a suitable solvent like dichloromethane and added dropwise to a cooled solution of a Lewis acid, such as aluminum chloride (AlCl₃), in the same solvent.[6]
-
The reaction mixture is refluxed for several hours to drive the cyclization.
-
Work-up and Purification: The reaction is quenched by carefully pouring the mixture into ice water. The organic layer is separated, washed, dried, and the solvent is removed under reduced pressure. The crude 6-fluoro-1-indanone is then purified by column chromatography.[6]
Reductive Amination to Yield 6-Fluoro-2,3-dihydro-1H-inden-1-amine
Reductive amination is a robust and widely used method for the synthesis of amines from ketones or aldehydes.[7][8] In this step, 6-fluoro-1-indanone is reacted with an ammonia source to form an intermediate imine, which is then reduced in situ to the desired primary amine.
Experimental Protocol: Reductive Amination of 6-Fluoro-1-indanone
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Imine Formation: 6-Fluoro-1-indanone is dissolved in a suitable solvent, such as methanol or ethanol. An ammonia source, like ammonium acetate or a solution of ammonia in methanol, is added to the solution. The reaction is stirred, often with the addition of a dehydrating agent like molecular sieves, to drive the formation of the intermediate imine.
-
In Situ Reduction: A reducing agent is added to the reaction mixture. Sodium cyanoborohydride (NaBH₃CN) is a common choice for this transformation as it is selective for the imine in the presence of the ketone.[8] Other reducing agents like sodium borohydride (NaBH₄) can also be used.[7] The reaction is stirred at room temperature or with gentle heating until the reaction is complete, as monitored by techniques like TLC or LC-MS.
-
Work-up and Purification: The reaction is quenched, and the solvent is removed. The residue is taken up in a suitable organic solvent and washed with aqueous base to remove unreacted starting materials and byproducts. After drying and solvent evaporation, the crude 6-Fluoro-2,3-dihydro-1H-inden-1-amine can be purified by column chromatography or by formation and recrystallization of its hydrochloride salt.
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons. The protons on the five-membered ring will appear as multiplets due to complex spin-spin coupling. The protons on the carbon bearing the amino group (C1) will be shifted downfield. The aromatic protons will show splitting patterns consistent with a trisubstituted benzene ring, further complicated by coupling to the fluorine atom.
¹³C NMR Spectroscopy
The carbon NMR spectrum will show nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbon attached to the fluorine atom will exhibit a large one-bond C-F coupling constant. The carbon attached to the amino group (C1) will appear in the aliphatic region, shifted downfield due to the electron-withdrawing effect of the nitrogen atom.
Infrared (IR) Spectroscopy
The IR spectrum of a primary amine is characterized by a pair of medium-intensity peaks in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric N-H stretching vibrations.[9] A broad absorption due to N-H bending is also expected around 1600 cm⁻¹. The C-F stretch will likely appear as a strong absorption in the fingerprint region, typically between 1000 and 1300 cm⁻¹.
Applications in Drug Development
6-Fluoro-2,3-dihydro-1H-inden-1-amine is a valuable building block for the synthesis of novel drug candidates, particularly those targeting the central nervous system.[10] Its structural similarity to the core of rasagiline, a potent and selective monoamine oxidase B (MAO-B) inhibitor, suggests its utility in the development of new treatments for neurodegenerative diseases like Parkinson's disease. The fluorine substituent can potentially enhance the pharmacological properties of the resulting molecules, leading to improved efficacy, selectivity, and metabolic stability.
Safety and Handling
Detailed toxicological data for 6-Fluoro-2,3-dihydro-1H-inden-1-amine is not available. However, based on the safety information for the hydrochloride salt of the non-fluorinated analog, 2,3-dihydro-1H-inden-1-amine, and general principles for handling research chemicals, the following precautions should be taken. The hydrochloride salt of the non-fluorinated analog is listed as harmful if swallowed and causes skin and serious eye irritation.[11]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
First Aid:
-
In case of skin contact: Immediately wash with plenty of soap and water.
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[2]
-
If inhaled: Move the person to fresh air.
-
If swallowed: Rinse mouth with water. Do not induce vomiting.
-
-
Seek immediate medical attention if any symptoms of exposure occur.
Conclusion
6-Fluoro-2,3-dihydro-1H-inden-1-amine is a strategically important building block in medicinal chemistry, offering a fluorinated version of the privileged indanamine scaffold. Its synthesis, achievable through a logical sequence of Friedel-Crafts acylation and reductive amination, provides access to a key intermediate for the development of novel CNS-active compounds. The incorporation of fluorine is anticipated to bestow favorable pharmacokinetic and pharmacodynamic properties upon its derivatives, making it a compound of high interest for researchers in the field of neurological drug discovery. As with all research chemicals, it should be handled with appropriate care and safety precautions.
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